molecular formula C9H12N2O4S B1430254 2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline CAS No. 1420800-34-5

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline

Cat. No.: B1430254
CAS No.: 1420800-34-5
M. Wt: 244.27 g/mol
InChI Key: FUALTCLJNGRRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a methanesulfonyl group, a nitro group, and a dimethylamino group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline typically involves the nitration of N,N-dimethylaniline followed by sulfonylation. The nitration process introduces the nitro group into the aromatic ring, while the sulfonylation step adds the methanesulfonyl group. Common reagents used in these reactions include nitric acid for nitration and methanesulfonyl chloride for sulfonylation. The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methanesulfonyl-N,N-dimethyl-5-aminoaniline, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonyl-N,N-dimethyl-4-nitroaniline
  • 2-Methanesulfonyl-N,N-dimethyl-6-nitroaniline
  • 2-Methanesulfonyl-N,N-dimethyl-3-nitroaniline

Uniqueness

Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2-methylsulfonyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-10(2)8-6-7(11(12)13)4-5-9(8)16(3,14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUALTCLJNGRRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212931
Record name Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-34-5
Record name Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.